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Introduction

Brepocitinib (PF-06700841) is an orally administered small molecule that acts as a selective
inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are
integral components of the JAK-STAT signaling pathway, which plays a crucial role in the
immune system by mediating the signaling of various pro-inflammatory cytokines.[1] By
inhibiting TYK2 and JAK1, brepocitinib effectively modulates the immune response, making it
a promising therapeutic candidate for a range of autoimmune and inflammatory diseases,
including psoriasis, psoriatic arthritis, ulcerative colitis, and alopecia areata.[1][3] This technical
guide provides an in-depth overview of the pharmacokinetics (PK) and bioavailability of
brepocitinib, summarizing key data from clinical studies and detailing the experimental
methodologies employed.

Pharmacokinetic Profile of Brepocitinib

The pharmacokinetic properties of brepocitinib have been characterized through various
clinical trials involving healthy volunteers and patient populations.[3][4] These studies have
established a comprehensive understanding of its absorption, distribution, metabolism, and
excretion (ADME) profile.

Absorption
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Brepocitinib is rapidly absorbed following oral administration, with the time to reach maximum
plasma concentration (Tmax) typically occurring within one hour.[3] The intestinal absorption of
brepocitinib is essentially complete.[5]

Bioavailability

The absolute oral bioavailability of brepocitinib is approximately 75%, indicating a high fraction
of the administered dose reaches systemic circulation.[5][6] Studies have shown that the
fraction absorbed (Fa) is high, estimated at 106.9%.[5]

Distribution

Brepocitinib exhibits a considerable apparent volume of distribution (Vd/F), with typical values
around 136 L, suggesting extensive distribution into tissues.[7][8] A population PK model in a
broader patient population reported an apparent central volume of distribution (Vc/F) of 88.5 L.
[4][9] Brepocitinib is not highly bound to plasma proteins, with a fraction unbound of 0.61.[3]

Metabolism

The elimination of brepocitinib is predominantly driven by hepatic metabolism, primarily
mediated by cytochrome P450 (CYP) enzymes.[3] The major contributing enzymes are
CYP3A4/5 (77%) and CYP1A2 (14%).[3][10] The parent drug, brepocitinib, is the most
abundant circulating species in plasma, accounting for 47.8% of the total radioactivity.[3][10] A
major, but pharmacologically inactive, monohydroxylated metabolite (M1) is also prominent,
constituting 37.1% of the circulating radioactivity.[3][10]

Excretion

The primary route of elimination for brepocitinib and its metabolites is through renal excretion.
[5] Following a single oral dose of radiolabeled brepocitinib, approximately 88.0% of the dose
was recovered in the urine, with a smaller fraction (8.7%) found in the feces.[5][10] Unchanged
brepocitinib accounts for a minor portion of the excreted dose in urine (less than 16%),
highlighting the significance of metabolism in its clearance.[3][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of brepocitinib derived
from population pharmacokinetic analyses and dedicated ADME studies.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10087980/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37183779/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37183779/
https://medicineinnovates.com/comprehensive-pharmacokinetic-analysis-brepocitinib-14c-microtracer-approach-healthy-male-subjects-phase-1-adme-study/
https://pubmed.ncbi.nlm.nih.gov/37183779/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://www.researchgate.net/publication/363194373_Population_Pharmacokinetics_of_Oral_Brepocitinib_in_Healthy_Volunteers_and_Patients
https://pubmed.ncbi.nlm.nih.gov/36045513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11015086/
https://pubmed.ncbi.nlm.nih.gov/38332554/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10087980/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10087980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10087980/
https://pubmed.ncbi.nlm.nih.gov/38719744/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10087980/
https://pubmed.ncbi.nlm.nih.gov/38719744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10087980/
https://pubmed.ncbi.nlm.nih.gov/38719744/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37183779/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37183779/
https://pubmed.ncbi.nlm.nih.gov/38719744/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10087980/
https://pubmed.ncbi.nlm.nih.gov/37183779/
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Value Population/Study Details
Absorption
Population PK model in
_ healthy volunteers and
Absorption Rate Constant (ka) 3.46 h—1 ) ) o
patients with psoriasis and
alopecia areata.[7][8]
Observed with the oral tablet
Absorption Lag Time (t_lag) 0.24 hours formulation in the same

population PK model.[7][8]

Distribution

Apparent Volume of
Distribution (Vd/F)

136 L (60.5% CV)

Population PK model in
healthy volunteers and
patients with psoriasis and

alopecia areata.[7][8]

Apparent Central Volume of
Distribution (Vc/F)

88.5L

Population PK model in
healthy volunteers and
patients with various immuno-

inflammatory diseases.[4][9]

Clearance

Apparent Clearance (CL/F)

18.7 L/h (78% CV)

Population PK model in
healthy volunteers and
patients with psoriasis and

alopecia areata.[7][8]

Population PK model in a

Apparent Clearance (CL/F) 17.5L/h typical 70-kg non-Asian female
patient.[4][9]
Elimination Half-Life (t%2)
) Healthy volunteers and
Single Dose 3.8-7.5 hours

patients.[3]

Multiple Doses

4.9-10.7 hours

Healthy volunteers and

patients.[3]
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Bioavailability

. A Healthy male participants in a
Absolute Bioavailability (F) ~75% (90% ClI: 67.3, 82.8%) HCmicrot way5I[6]
-microtracer study.

i Healthy male participants in a
Fraction Absorbed (Fa) 106.9% )
14C-microtracer study.[5]

CV: Coefficient of Variation; Cl: Confidence Interval

Factors Influencing Brepocitinib Pharmacokinetics

Several factors have been identified to influence the pharmacokinetic profile of brepocitinib.

Effect of Food

The administration of brepocitinib with a high-fat meal has been shown to impact its
absorption. A high-fat meal was associated with a 69.9% reduction in the absorption rate and a
28.3% decrease in the extent of absorption (relative bioavailability).[3][7][8] However, another
analysis reported a more modest reduction in AUC (=17.7%) and Cmax (=35.7%).[3] Despite
these effects, it is generally recommended that brepocitinib can be taken with or without food.

[3]

Pharmacokinetics in Different Populations

Population pharmacokinetic analyses have revealed some differences in brepocitinib
disposition among different ethnic groups. Asian populations were found to have a 24.3% lower
apparent clearance compared to non-Asian populations, leading to higher exposure.[3][7][8]
Another study noted a 10% lower clearance in Asians.[4][9] Additionally, males were observed
to have a 13% higher apparent central volume of distribution compared to females,
independent of body weight.[4][9]

Dose Proportionality

Brepocitinib exhibits linear pharmacokinetics at doses below 100 mg.[3] However, at doses of
100-200 mg, there are more than dose-proportional increases in both exposure (AUC) and
maximum concentration (Cmax).[3] Nonlinear pharmacokinetics were observed at doses of 175
mg and above, with a 35.1% higher relative bioavailability at these higher doses.[3][7][8]
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Experimental Protocols

The understanding of brepocitinib's pharmacokinetics and bioavailability has been established

through meticulously designed clinical studies. Below are the methodologies for key

experiments.

Population Pharmacokinetic (PopPK) Analysis

Objective: To characterize the pharmacokinetic profile of brepocitinib and identify factors
influencing its variability in healthy volunteers and patients with various autoimmune
diseases.

Study Design: Data was pooled from multiple Phase 1 and Phase 2 clinical trials.[3][4] These
trials included single ascending dose (SAD) and multiple ascending dose (MAD) studies in
healthy volunteers, as well as studies in patients with psoriasis, alopecia areata, psoriatic
arthritis, ulcerative colitis, vitiligo, and hidradenitis suppurativa.[4]

Dosing: Oral doses of brepocitinib ranged from 1 mg to 200 mg as single doses and up to
175 mg once daily in multiple-dose regimens.[4]

Data Collection: A large number of plasma concentration samples (e.g., 8552 samples from
775 individuals in one analysis) were collected at various time points after drug
administration.[4][9]

Data Analysis: Nonlinear mixed-effects modeling (e.g., using NONMEM software) was
employed to develop a population pharmacokinetic model.[3][7][8] The models were typically
one- or two-compartment models with first-order absorption.[3][4] Covariate analysis was
performed to assess the impact of demographics (e.g., age, sex, race, body weight) and
clinical characteristics on pharmacokinetic parameters.[3][4]

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study using a **C-Microtracer
Approach

Objective: To determine the mass balance, metabolic fate, and absolute bioavailability of
brepocitinib in healthy male participants.[5][10]
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o Study Design: A Phase 1, open-label, non-randomized, two-period, single-dose study.[5]
» Participants: Healthy male volunteers.[5][10]
o Methodology:

o Period A (Mass Balance): Participants received a single oral 60 mg dose of 1*C-labeled
brepocitinib (~300 nCi).[5][10] Blood, urine, and feces were collected over a specified
period to determine the total recovery of radioactivity.

o Period B (Absolute Bioavailability): Participants received an unlabeled oral 60 mg dose of
brepocitinib followed by an intravenous (1V) 30 ug microdose of *C-labeled brepocitinib
(=300 nCi).[5] The simultaneous oral and IV administration of different labeled forms of the
drug allows for the precise determination of absolute bioavailability by comparing the AUC
from the oral and IV routes.

o Sample Analysis: Plasma, urine, and fecal samples were analyzed for total radioactivity
using accelerator mass spectrometry (AMS).[10] Plasma samples were also analyzed for
concentrations of brepocitinib and its metabolites using liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

Visualizations
Signaling Pathway of Brepocitinib
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Caption: Brepocitinib inhibits the TYK2/JAK1 signaling pathway.

Experimental Workflow for the *4C-Microtracer ADME
Study
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Caption: Workflow of the two-period *C-microtracer ADME study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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